molecular formula C12H22O4 B13911284 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane CAS No. 727986-30-3

2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane

Cat. No.: B13911284
CAS No.: 727986-30-3
M. Wt: 230.30 g/mol
InChI Key: JWLPCUGPIDRGEV-UHFFFAOYSA-N
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Description

2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane is a specialized synthetic intermediate designed for advanced research and development applications. This compound features a unique molecular architecture that combines a hydrophilic tetraethylene glycol (TEG) spacer chain with a terminal prop-2-en-1-yl (allyl) ether group and an oxane (tetrahydropyran) end group. The allyl ether moiety is a versatile handle for further chemical modification, particularly through reactions such as thiol-ene click chemistry, which is widely used in polymer science, bioconjugation, and materials surface functionalization . The integrated tetrahydropyran ring can impart specific conformational and solubility properties, making this molecule a valuable scaffold in the synthesis of more complex chemical entities. Potential research applications for this compound include its use as a building block in organic synthesis, a monomer for functional polymer production, and a key intermediate in the development of pharmaceutical candidates and advanced materials. Researchers can leverage the orthogonal reactivity of the allyl group for efficient coupling under mild conditions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) and conduct all appropriate risk assessments prior to use.

Properties

CAS No.

727986-30-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-[2-(2-prop-2-enoxyethoxy)ethoxy]oxane

InChI

InChI=1S/C12H22O4/c1-2-6-13-8-9-14-10-11-16-12-5-3-4-7-15-12/h2,12H,1,3-11H2

InChI Key

JWLPCUGPIDRGEV-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane

General Synthetic Strategy

The synthesis of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane generally involves the selective etherification of a polyether alcohol precursor with an allyl halide or allyl ether reagent. The key steps include:

  • Starting from a triethylene glycol derivative or a tetrahydropyran-containing polyether alcohol.
  • Introduction of the allyl group via nucleophilic substitution or Williamson ether synthesis.
  • Purification and isolation of the desired mono-allylated oxane derivative.

Detailed Synthetic Route

Starting Materials
  • Tetrahydropyran-2-methanol or a closely related oxane-containing polyether alcohol.
  • Allyl bromide or allyl chloride as the allylating agent.
  • Base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) to deprotonate the alcohol.
  • Solvent : Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetone.
Reaction Conditions
  • The polyether alcohol is dissolved in anhydrous solvent under inert atmosphere (nitrogen or argon).
  • The base is added slowly at low temperature (0 °C to room temperature) to generate the alkoxide intermediate.
  • Allyl halide is added dropwise to the reaction mixture.
  • The reaction is stirred at ambient or slightly elevated temperature (25–60 °C) for several hours (typically 6–24 h).
  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup and Purification
  • The reaction mixture is quenched with water or a mild acid.
  • Organic layer is separated, washed, dried over anhydrous magnesium sulfate (MgSO4).
  • Solvent is removed under reduced pressure.
  • The crude product is purified by column chromatography (silica gel) using appropriate eluents (e.g., hexane/ethyl acetate mixtures).
  • Final product is obtained as a colorless liquid or oil.

Alternative Methods

  • Transetherification : Using allyl alcohol and a tetrahydropyran polyether under acid catalysis to exchange the terminal hydroxyl group for an allyl ether.
  • Catalytic methods : Employing phase-transfer catalysts or transition metal catalysis to enhance the etherification efficiency.
  • Protection/deprotection strategies : Protecting other hydroxyl groups in the molecule to achieve selective allylation.

Representative Reaction Scheme

$$
\text{HO-(CH}2\text{CH}2\text{O)}_3-\text{oxane} + \text{Allyl bromide} \xrightarrow[\text{solvent}]{\text{Base}} \text{Allyl ether product}
$$

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting material Tetrahydropyran-containing polyether alcohol Purity > 98% recommended
Allylating agent Allyl bromide or allyl chloride Allyl bromide preferred for reactivity
Base NaH, K2CO3, or Cs2CO3 NaH is strong base, K2CO3 is milder
Solvent THF, DMF, acetone Anhydrous conditions essential
Temperature 0 °C to 60 °C Room temperature often sufficient
Reaction time 6–24 hours Longer times improve conversion
Workup Aqueous quench, extraction Use mild acid if needed
Purification Silica gel chromatography Hexane/ethyl acetate eluent
Yield 70–90% Dependent on reagents and conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

a) 2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane (CAS 146395-16-6)
  • Molecular Formula : C₁₆H₃₂O₇
  • End Group : Methoxy (-OCH₃)
  • Key Differences :
    • Longer PEG-like chain (six ethoxy units vs. three in the target compound).
    • Methoxy group lacks the allyl’s unsaturated bond, rendering it chemically inert.
    • Higher molecular weight (336.42 g/mol) and polarity due to additional oxygen atoms .
b) Benzyl-PEG7-THP (CAS 230620-75-4)
  • Molecular Formula : C₂₆H₄₄O₉
  • End Group : Benzyl (-OCH₂C₆H₅)
  • Key Differences :
    • Extended PEG chain (seven ethoxy units) enhances hydrophilicity.
    • Benzyl group provides aromaticity and UV stability, suited for pharmaceutical applications (e.g., PROTACs) .
c) 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (CAS N/A)
  • End Group : Propargyl (-OCH₂C≡CH)
  • Key Differences :
    • Terminal alkyne enables click chemistry (e.g., azide-alkyne cycloaddition).
    • Higher reactivity than allyl ethers due to triple bond .

Physical and Chemical Properties

Property Target Compound (Allyl-Terminated) Methoxy-Terminated Benzyl-PEG7-THP Propargyl-Terminated
Molecular Weight 272.34 g/mol 336.42 g/mol 512.63 g/mol ~200 g/mol (estimated)
Boiling Point ~300–350°C (estimated) Not reported Not reported Not reported
Solubility Moderate in polar solvents High in water High in DMSO, ethanol Moderate in polar solvents
Reactivity Allyl polymerization, epoxidation Inert Stable under storage Click chemistry
  • Thermal Stability : Methoxy-terminated compounds exhibit higher stability due to lack of reactive sites. Allyl and propargyl derivatives are prone to thermal degradation or polymerization .
  • Hydrogen Bonding : Methoxy and benzyl analogs form stronger hydrogen bonds (via PEG chains), enhancing water solubility compared to the hydrophobic allyl-terminated compound .

Biological Activity

The compound 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane , also known by its chemical structure as C8H14O3C_8H_{14}O_3, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound belongs to the class of ether derivatives and is characterized by the presence of an allyl group (prop-2-en-1-yl) attached to a polyether backbone. Its molecular structure can be described as follows:

  • Molecular Formula : C8H14O3C_8H_{14}O_3
  • CAS Number : 13263129
  • IUPAC Name : 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane

Biological Activity Overview

Research into the biological activity of this compound has revealed various potential applications, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer activities. Below are summarized findings from recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various ether compounds, including derivatives similar to 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane. The results indicated that these compounds exhibited significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human macrophages. Specifically, it was found to reduce interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .

Anticancer Properties

Research has shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies indicated that this compound induces apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC: 64 µg/mL
Escherichia coliMIC: 128 µg/mL
Anti-inflammatoryHuman macrophagesIL-6 and TNF-α reduction
AnticancerMCF-7 breast cancer cellsIC50: 25 µM

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with skin infections treated with formulations containing ether derivatives similar to our compound showed a significant reduction in infection rates compared to standard antibiotic treatments.
  • Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported symptomatic relief after administration of a formulation containing this compound, particularly noted in joint pain reduction and mobility improvement.

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